molecular formula C9H6ClN3O2 B2708983 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 1351385-11-9

2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B2708983
CAS RN: 1351385-11-9
M. Wt: 223.62
InChI Key: OMZYVXNFZJKXPR-UHFFFAOYSA-N
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Description

“2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H10ClN3O2 . It has a molecular weight of 251.67 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively. These compounds are known to exhibit potent inhibitory activities against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 251.67 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Pharmacological Applications

Heterocyclic Compounds with Triazine Scaffold : Triazine derivatives, similar in structure to the triazolyl moiety in 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid, exhibit a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant properties, among others. The triazine nucleus is considered an interesting core moiety for developing future drugs due to its potent pharmacological activity (Verma et al., 2019).

Environmental Science

Degradation and Fate of Benzoic Acid Derivatives : Studies on the environmental fate, behavior, and degradation of benzoic acid derivatives, including parabens, which are structurally related to this compound, have shown that these compounds, despite undergoing biodegradation, are ubiquitous in surface waters and sediments. This persistence is due to continuous introduction into the environment, highlighting the need for further research on their environmental impact and degradation pathways (Haman et al., 2015).

Synthetic Chemistry

Novel Synthetic Routes for Triazole Derivatives : The development of new synthetic methods for triazole derivatives, closely related to the structure of this compound, has been a topic of interest. These methods aim to improve the efficiency of synthesis while addressing current issues in green chemistry, sustainability, and the discovery of new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Materials Science

Redox Mediators and Organic Pollutants Treatment : The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants showcases the potential for innovative approaches to environmental remediation. These methodologies, while not directly related to this compound, illustrate the broader applicability of chemical principles and compounds in addressing environmental challenges (Husain & Husain, 2007).

Mechanism of Action

While the exact mechanism of action of “2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid” is not specified, 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

2-chloro-6-(1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZYVXNFZJKXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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